3,4-Didehydropyridine

描述

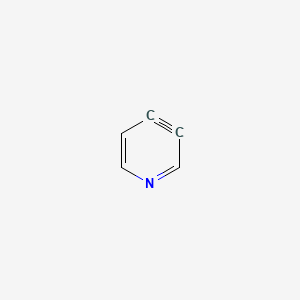

3,4-Didehydropyridine (3,4-pyridyne) is a highly reactive heterocyclic intermediate characterized by a six-membered aromatic ring containing two adjacent dehydro (radical) sites at positions 3 and 4 (Figure 1). This strained structure enables unique reactivity, particularly in cycloadditions and nucleophilic additions, making it valuable in synthetic organic chemistry .

属性

CAS 编号 |

7129-66-0 |

|---|---|

分子式 |

C5H3N |

分子量 |

77.08 g/mol |

IUPAC 名称 |

4,5-didehydropyridine |

InChI |

InChI=1S/C5H3N/c1-2-4-6-5-3-1/h2,4-5H |

InChI 键 |

VLBGLDMKIJSNIZ-UHFFFAOYSA-N |

规范 SMILES |

C1=CN=CC#C1 |

产品来源 |

United States |

相似化合物的比较

Key Properties and Generation

Generation Methods :

3,4-Didehydropyridine is typically synthesized via elimination reactions, such as the treatment of 3-bromopyridine with strong bases like sodamide (NaNH₂) or sodium tert-butoxide. This proceeds through an SN(EA) (Substitution Nucleophilic Elimination Addition) mechanism, forming the diradical intermediate . Alternative methods include desilylation-elimination of silyl-protected precursors .- Spectroscopic Data: NMR studies of derivatives (e.g., 3-piperidinopyridine) reveal distinct signals: ¹H-NMR: δ 1.3–1.8 (m, CH₂), 2.9–3.4 (m, NCH₂), 6.9–8.2 (m, aromatic H) . ¹³C-NMR: δ 23.8–147.4 (aromatic carbons and substituents) .

Applications :

The compound is pivotal in synthesizing natural products like ellipticine (an antitumor alkaloid) and functionalized pyridines via regioselective cycloadditions .

Comparison with Similar Compounds

Structural and Reactivity Comparison with Other Pyridynes

Pyridynes (didehydropyridines) differ in the positions of their dehydro sites, leading to distinct reactivities:

Proton Affinity (PA) :

3,5-Didehydropyridine exhibits a higher PA than this compound, attributed to the greater distance of one radical site from the nitrogen atom, stabilizing charge distribution .- Reactivity: this compound: Undergoes [2+2] cycloadditions with ketene dialkyl acetals to form fused bicyclic structures (e.g., benzocyclobutenones) . It also participates in polar-controlled Diels-Alder reactions for ellipticine synthesis . 2,3-Didehydropyridine: Generated via fluoride-induced desilylation but rarely utilized due to competing decomposition pathways .

Comparison with Non-Radical Pyridine Derivatives

Pyridine derivatives without dehydro sites exhibit markedly different reactivity:

| Compound | Structure | Key Applications |

|---|---|---|

| 4-Diethylaminopyridine | Substituted pyridine | Catalyst in acylation reactions |

| 3-Piperidinopyridine | Substituted pyridine | Intermediate in pharmaceutical synthesis |

| 2,4-Dichloro-3-nitropyridine | Halogenated pyridine | Precursor for agrochemicals and pharmaceuticals |

- Synthetic Utility: Unlike this compound, substituted pyridines (e.g., 4-diethylaminopyridine) lack radical reactivity but serve as catalysts or building blocks for functional materials .

Research Findings and Case Studies

Regioselective Cycloadditions

This compound demonstrates superior regioselectivity in Diels-Alder reactions compared to 3,5-didehydropyridine. For example, its reaction with furan derivatives yields ellipticine precursors with >90% regiochemical control, a feat unattainable with 3,5-pyridyne .

Unique [2+2] Cycloadditions

The [2+2] cycloaddition of this compound with ketene dialkyl acetals produces benzocyclobutenones, which are inaccessible via other pyridynes. This reaction is pivotal in constructing strained carbocycles for natural product synthesis .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for generating 3,4-didehydropyridine derivatives, and what analytical techniques validate their purity?

- Methodological Answer : this compound derivatives are often synthesized via base-induced dehydrohalogenation or dehydrogenation of pyridine precursors. For example, complex bases like morpholine derivatives can induce ring-opening and reformation to yield amino-functionalized pyridines. Characterization typically involves - and -NMR to confirm regioselectivity and purity, complemented by mass spectrometry (MS) for molecular weight validation. For instance, -NMR peaks at δ 3.1–3.7 ppm (NCH/OCH) and aromatic protons at δ 6.5–8.2 ppm are critical for structural confirmation .

Q. How should researchers handle safety and stability concerns during experiments with this compound intermediates?

- Methodological Answer : Due to its high reactivity and potential flammability (as inferred from structurally similar pyridine derivatives), experiments should be conducted under inert atmospheres (e.g., N) with spark-free equipment. Use grounded containers and avoid open flames. Personal protective equipment (PPE) including chemical-resistant gloves and ventilation-controlled fume hoods are mandatory. Waste must be segregated and treated by certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do solvent polarity and pH influence the reactivity of this compound in solution versus gas-phase reactions?

- Methodological Answer : Protonation in acidic solutions alters the singlet-triplet energy gap and polarity of this compound, enhancing its reactivity in polar solvents. Gas-phase studies reveal distinct behavior due to the absence of solvation effects. For example, protonated species exhibit higher electrophilicity in aqueous environments, which is critical for designing pH-responsive drug candidates targeting tumor microenvironments. Computational modeling (e.g., DFT) is recommended to compare reaction pathways under varying conditions .

Q. What strategies resolve contradictions in reported reactivity data for this compound intermediates?

- Methodological Answer : Discrepancies in reactivity (e.g., radical stability vs. electrophilic addition rates) often arise from differences in experimental setups. Researchers should:

- Replicate conditions : Standardize solvent systems (e.g., aqueous vs. non-polar), temperature, and pH.

- Cross-validate with multiple techniques : Combine kinetic studies (stopped-flow spectroscopy) with computational simulations to isolate contributing factors.

- Analyze byproducts : Use HPLC-MS to identify side products that may explain divergent outcomes .

Q. How can computational chemistry optimize the design of this compound-based compounds for targeted biological activity?

- Methodological Answer : Density Functional Theory (DFT) calculations predict electron affinity (EA) and singlet-triplet gaps, which correlate with radical stability and binding affinity. For instance, substituents like morpholine or chlorophenyl groups (see NMR δ 1.3–1.8 ppm for CH groups) can be modeled to enhance selectivity for enzymatic targets. Molecular docking studies further refine interactions with biological receptors, such as tumor-specific proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。